20-Hydroxyecdysone 22-acetate 20-Hydroxyecdysone 22-acetate 20-Hydroxyecdysone 22-acetate is a natural product found in Iotrochota birotulata, Digitalis purpurea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 22799-02-6
VCID: VC21347618
InChI: InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
SMILES: CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Molecular Formula: C29H46O8
Molecular Weight: 522.7 g/mol

20-Hydroxyecdysone 22-acetate

CAS No.: 22799-02-6

Cat. No.: VC21347618

Molecular Formula: C29H46O8

Molecular Weight: 522.7 g/mol

* For research use only. Not for human or veterinary use.

20-Hydroxyecdysone 22-acetate - 22799-02-6

CAS No. 22799-02-6
Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol
IUPAC Name [(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate
Standard InChI InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Standard InChI Key YAIZECBIJHIPCU-FORVDKSSSA-N
Isomeric SMILES CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O
SMILES CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Canonical SMILES CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Chemical Properties and Structure

Molecular Composition

20-Hydroxyecdysone 22-acetate has the molecular formula C29H46O8 with a precise molecular weight of 522.67 g/mol . This composition reflects its complex steroidal structure with multiple hydroxyl groups and an acetate functional group. The molecular structure maintains the characteristic ecdysteroid backbone with specific stereochemistry at multiple carbon centers.

Structural Characteristics

The compound features a complex multi-ring structure typical of steroids, with numerous stereogenic centers that define its three-dimensional configuration. Key structural elements include:

  • A cyclopentanoperhydrophenanthrene nucleus (steroid backbone)

  • Multiple hydroxyl groups at positions 2, 3, 14, and 20

  • An acetate group at position 22

  • A ketone functionality at position 6

  • A specific stereochemical arrangement designated by the (2R,3R) and (2S,3R,5R,9R,10R,13R,14S,17S) configurations

The full IUPAC name reflects this complex stereochemistry: [(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate .

Physical and Chemical Properties

Based on available data, 20-Hydroxyecdysone 22-acetate exhibits the following properties:

PropertyValue
Molecular Weight522.67 g/mol
Recommended Storage Temperature-20°C
Physical StateSolid (inferred based on related compounds)
SolubilityLikely soluble in organic solvents (based on structure)

The compound requires storage at low temperatures (-20°C) to maintain stability , suggesting potential sensitivity to thermal degradation, which is common for complex steroidal compounds with multiple functional groups.

Natural Occurrence and Sources

Botanical Sources

20-Hydroxyecdysone 22-acetate has been reported to occur naturally in several plant species. According to the PubChem database, the compound has been identified in:

  • Silene turkestanica (a plant in the Caryophyllaceae family)

  • Ajuga reptans (commonly known as bugle or carpet bugle)

These plants likely produce this compound as part of their secondary metabolite profile, potentially serving ecological functions such as herbivore deterrence or signaling.

Biological Activities and Applications

Gene Switch Modulation

One of the documented applications of 20-Hydroxyecdysone 22-acetate is in the preparation of steroidal ligands used for gene switch modulation . This suggests potential applications in:

  • Molecular biology research

  • Gene expression studies

  • Development of controlled gene expression systems

  • Potential therapeutic applications involving gene regulation

Additionally, according to the cited research, derivatives of 20-hydroxyecdysone have shown "strong chemo-sensitizing activity on various cancer cell lines including drug-sensitive as well as multidrug-resistant ones" . The diacetonide derivative specifically was identified as a "prospective chemosensitizer lead compound against central nervous system tumors" .

While these findings apply to the diacetonide derivative rather than the 22-acetate, they highlight the potential biological significance of modified ecdysteroids and suggest potential research directions for 20-Hydroxyecdysone 22-acetate.

Analytical Methods and Characterization

Spectroscopic Identification

Structural characterization of 20-Hydroxyecdysone 22-acetate can be accomplished through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

The InChI (International Chemical Identifier) representation provides a standardized encoding of the compound's structure: InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 .

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